molecular formula C18H17ClN2O2S B12122052 1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea

Cat. No.: B12122052
M. Wt: 360.9 g/mol
InChI Key: KWLBEPSCVYBSDG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a thiophene ring, each attached to the urea moiety through methylene linkers. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea typically involves the following steps:

  • Preparation of Intermediates

      4-Chlorophenyl Isocyanate: This can be synthesized by reacting 4-chloroaniline with phosgene.

      Furan-2-ylmethanol: This is commercially available or can be synthesized by reducing furfural.

      3-Methylthiophene-2-ylmethanol: This can be synthesized by reducing 3-methylthiophene-2-carboxaldehyde.

  • Formation of Urea Derivative

    • The urea derivative is formed by reacting 4-chlorophenyl isocyanate with furan-2-ylmethanol and 3-methylthiophene-2-ylmethanol in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:

    Optimization of Reaction Conditions: Ensuring the reactions are efficient and scalable.

    Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the urea derivative.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea depends on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]urea: Lacks the thiophene ring, making it less complex.

    1-(4-Chlorophenyl)-3-[(3-methylthiophen-2-yl)methyl]urea: Lacks the furan ring, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea: Similar but without the methyl group on the thiophene ring.

Uniqueness

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea is unique due to the presence of both furan and thiophene rings, each with specific substituents. This structural complexity may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

C15H15ClN2O\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{O}

This indicates the presence of a chlorophenyl group, furan, and methylthiophen moieties, which are known to contribute to biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated through various experimental approaches, including in vitro assays and structure-activity relationship (SAR) studies. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Research has shown that derivatives of phenylurea compounds exhibit significant antimicrobial properties. For instance, studies have identified phenylurea derivatives that effectively inhibit Mycobacterium tuberculosis (Mtb) by targeting the MmpL3 protein involved in mycolate transport. This mechanism is crucial for the survival of Mtb, making it a promising target for new antibiotics .

Table 1: Antimicrobial Activity Against Various Pathogens

Compound NameTarget PathogenInhibition MechanismIC50 (µM)
This compoundMycobacterium tuberculosisInhibition of MmpL3 proteinTBD
Phenylurea DerivativeEscherichia coliInhibition of SOS responseTBD
Phenylurea DerivativePseudomonas aeruginosaInhibition of dual-function repressorTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that certain structural features, such as the presence of electron-withdrawing groups like chlorine, enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown potent activity against Jurkat and A-431 cell lines, with IC50 values lower than standard treatments like doxorubicin .

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundA-431TBDInduction of apoptosis
Similar DerivativeJurkat<10Interaction with Bcl-2 protein

Case Studies

  • Inhibitory Effects on Mycobacterium : A recent study highlighted the efficacy of phenylurea derivatives against non-tuberculous mycobacteria (NTM), demonstrating their potential as novel therapeutic agents. The study employed high-throughput screening methods to identify lead compounds with significant inhibitory effects on Mtb .
  • Cytotoxicity in Cancer Research : Another investigation focused on a series of thiazole-bearing compounds that exhibited strong growth-inhibitory effects on cancer cell lines. The findings suggested that modifications in the phenyl ring significantly influenced cytotoxic activity, indicating a promising direction for further research into similar compounds .

Properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]urea

InChI

InChI=1S/C18H17ClN2O2S/c1-13-8-10-24-17(13)12-21(11-16-3-2-9-23-16)18(22)20-15-6-4-14(19)5-7-15/h2-10H,11-12H2,1H3,(H,20,22)

InChI Key

KWLBEPSCVYBSDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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